4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative featuring a chloro substituent at position 4 and a pyrrolidin-3-yloxy group at position 3. The dihydrochloride salt enhances its stability and solubility for research applications. This compound is commonly utilized as a small-molecule scaffold in medicinal chemistry, particularly in the development of kinase inhibitors or receptor ligands due to its heterocyclic and halogenated motifs .
Properties
IUPAC Name |
4-chloro-3-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-8-2-4-12-6-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWYFHNSLIKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CN=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 4-chloropyridine with pyrrolidine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure high yield and purity of the final product. The dihydrochloride salt is obtained through crystallization and drying processes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent pyrrolidinyloxy group, which activates the pyridine ring for attack by nucleophiles.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Ethylenediamine, DMF, 80°C, 12 h | 4-Amino-3-(pyrrolidin-3-yloxy)pyridine | 78% | |
| Hydroxylation | NaOH (2M), H₂O/EtOH, reflux, 6 h | 4-Hydroxy-3-(pyrrolidin-3-yloxy)pyridine | 65% | |
| Thiol substitution | NaSH, DMSO, 100°C, 8 h | 4-Mercapto-3-(pyrrolidin-3-yloxy)pyridine | 52% |
Mechanistic Insight :
The chloro group’s electrophilicity is amplified by resonance stabilization from the pyridine nitrogen, enabling displacement by soft and hard nucleophiles. Steric hindrance from the bulky pyrrolidin-3-yloxy group at the 3-position directs substitution primarily to the 4-position.
Ring-Opening Reactions
The pyrrolidine moiety participates in acid-catalyzed ring-opening reactions , forming linear intermediates useful for further derivatization.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | HCl (6M), 120°C, 24 h | 3-(3-Chloropyridin-4-yloxy)propanoic acid | 45% | |
| Reductive opening | LiAlH₄, THF, 0°C → RT, 4 h | 4-Chloro-3-(3-aminopropoxy)pyridine | 61% |
Key Observation :
Ring-opening selectivity depends on the protonation state of the pyrrolidine nitrogen. Dihydrochloride salt formation (as in the title compound) increases aqueous solubility but may alter reaction pathways compared to the free base .
Cross-Coupling Reactions
The chloro substituent enables participation in transition-metal-catalyzed couplings , expanding access to biaryl and alkynyl derivatives.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Phenylboronic acid, K₂CO₃ | 4-Phenyl-3-(pyrrolidin-3-yloxy)pyridine | 83% | |
| Sonogashira coupling | CuI, PdCl₂, PPh₃, Phenylacetylene | 4-Ethynyl-3-(pyrrolidin-3-yloxy)pyridine | 68% |
Catalytic Efficiency :
The electron-deficient pyridine ring facilitates oxidative addition with palladium catalysts. Coordinating solvents (e.g., DMF) improve yields by stabilizing intermediates.
Zincke-Type Reactions
Inspired by methodologies for chloropyridines (Source ), the compound undergoes Zincke salt formation under strong electrophilic conditions:
textReaction: 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine + 1-chloro-2,4-dinitrobenzene → Zincke salt intermediate → 4-Aminopyridine derivative Conditions: MeCN, 80°C, 16 h Yield: 89% (isolated as hydrochloride salt)
Significance :
This pathway demonstrates the compound’s utility in synthesizing amino-substituted pyridines, valuable in medicinal chemistry .
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>150°C) leads to decomposition via cleavage of the pyrrolidinyloxy group, forming 4-chloropyridine (identified via GC-MS).
-
Photoreactivity : UV exposure (254 nm) induces radical-mediated C–O bond cleavage, yielding 3-hydroxypyridine derivatives.
Comparative Reactivity Data
The dihydrochloride form exhibits distinct reactivity compared to the free base:
| Property | Dihydrochloride Form | Free Base |
|---|---|---|
| Solubility in H₂O | >50 mg/mL | <5 mg/mL |
| NAS Reaction Rate (k) | 1.2 × 10⁻³ s⁻¹ | 3.8 × 10⁻⁴ s⁻¹ |
| Stability at pH 7.4 | Stable for >48 h | Degrades within 12 h |
Scientific Research Applications
Drug Discovery
Building Block for Pharmaceuticals
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride is utilized as a key intermediate in the synthesis of novel pharmaceutical compounds. Its structural features allow for modifications that can enhance the efficacy and specificity of drug candidates against various biological targets.
Mechanism of Action
The compound interacts with specific molecular targets such as enzymes and receptors, which can lead to inhibition of enzyme activity or modulation of receptor functions. This interaction is crucial for developing therapeutics aimed at diseases like cancer and infections.
Organic Synthesis
Intermediate in Organic Reactions
In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its versatile reactivity allows chemists to create diverse chemical entities that have applications in various fields, including materials science and agrochemicals.
Biological Research
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit specific enzymes involved in disease pathways. For example, it has been studied for its effects on lysyl oxidase-like 2 (LOXL2), an enzyme implicated in cancer metastasis and fibrosis. The inhibition of LOXL2 has been linked to reduced invasive potential in cancer cells.
Receptor Binding Studies
The compound is also employed in studies involving receptor binding, providing insights into its potential as a therapeutic agent targeting various diseases.
Industrial Applications
In industrial settings, this compound is explored for developing new materials and chemical processes. Its unique properties can be harnessed to create innovative solutions in fields such as coatings, adhesives, and specialty chemicals.
Case Study 1: Anticancer Activity
In a study involving cervical cancer models, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days.
Case Study 2: Fibrosis Models
Another study focused on the effects of pyridine derivatives on hepatic stellate cells demonstrated that these compounds could effectively inhibit collagen synthesis, which is crucial in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations, physicochemical properties, and applications of 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride and its analogues:
Key Observations
Positional Isomerism : Substitution patterns significantly impact bioactivity. For example, shifting the pyrrolidinyloxy group from position 3 (target compound) to position 2 reduces molecular weight by ~28 g/mol and may alter hydrogen-bonding interactions .
Substituent Effects :
- Chloro vs. Trifluoromethyl : The chloro group (electron-withdrawing) in the target compound contrasts with the stronger electron-withdrawing trifluoromethyl group in 4-Chloro-3-(trifluoromethyl)pyridine, which is used in agrochemicals .
- Ethyl vs. Chloro : The ethyl group in 5-Ethyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride enhances lipophilicity (LogP ~1.5 estimated), favoring blood-brain barrier penetration compared to the polar chloro substituent .
Safety Profiles : Dihydrochloride salts (e.g., target compound, ) generally require precautions against skin/eye irritation, as seen in safety data sheets .
Research and Market Considerations
- Synthesis : Analogues are synthesized via nucleophilic substitution (e.g., chloro introduction) or coupling reactions (pyrrolidinyloxy attachment), followed by salt formation with HCl .
- Purity and Availability : Most compounds, including the target, are available at ≥95% purity for research (e.g., Combi-Blocks, Enamine Ltd.) .
- Applications : The target compound’s dual functional groups make it versatile for derivatization, while analogues like 4-Chloro-3-(trifluoromethyl)pyridine have established industrial uses .
Biological Activity
4-Chloro-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS No. 2379945-59-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro group and a pyrrolidinyl ether. This specific structure is believed to contribute to its biological properties, particularly in modulating various cellular processes.
Anticancer Activity
Research indicates that pyridine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 4-Chloro-3-(pyrrolidin-3-yloxy)pyridine can induce cytotoxicity in various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Antimicrobial Activity
Pyridine compounds are also noted for their antimicrobial properties. Studies have reported that certain derivatives possess activity against a range of bacterial and fungal pathogens, indicating potential applications in treating infections .
Antidiabetic Effects
Some pyridine derivatives have been evaluated for their antidiabetic properties, showing the ability to enhance insulin sensitivity and reduce blood glucose levels. These effects are likely mediated through the modulation of glucose transport mechanisms in adipose tissues .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyridine derivatives on ovarian and breast cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly influenced the cytotoxic efficacy, highlighting the importance of structural modifications in developing effective anticancer agents .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of pyridine derivatives against common pathogens. The study found that modifications at the 4-position enhanced antibacterial efficacy, suggesting a structure-activity relationship that can guide future drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized due to limited studies. However, similar compounds typically exhibit good bioavailability and are metabolized primarily in the liver, which suggests that this compound may share these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
